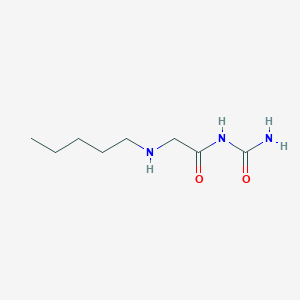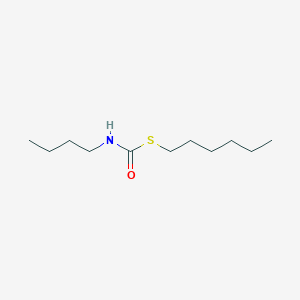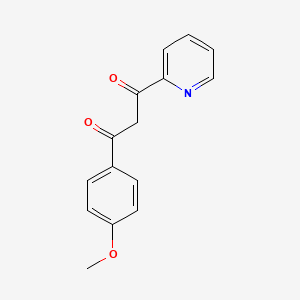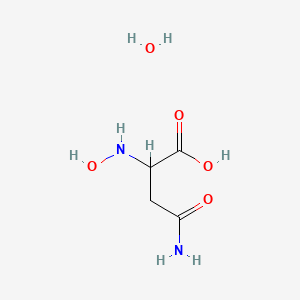
N-Carbamoyl-N~2~-pentylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-Pentylglycyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1-(N-Pentylglycyl)urea, which includes a pentyl group attached to the nitrogen atom of the glycyl moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
1-(N-Pentylglycyl)urea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(N-Pentylglycyl)urea can be compared with other urea derivatives, such as N,N’-dimethylurea and N,N’-diethylurea. These compounds share similar structural features but differ in the nature of the substituents attached to the nitrogen atoms. The presence of the pentyl group in 1-(N-Pentylglycyl)urea imparts unique properties, such as increased hydrophobicity and altered reactivity, which can influence its applications and effectiveness in various fields .
Similar compounds include:
- N,N’-Dimethylurea
- N,N’-Diethylurea
- N-Phenylurea
- N-Benzylurea
These compounds are used in similar applications but may exhibit different chemical and physical properties due to variations in their substituents.
Eigenschaften
CAS-Nummer |
138224-23-4 |
|---|---|
Molekularformel |
C8H17N3O2 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-carbamoyl-2-(pentylamino)acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13) |
InChI-Schlüssel |
ANOJZBJDKAWUFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)



![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)

![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
